molecular formula C17H20N4O2 B6794099 N-(6-oxaspiro[4.5]decan-9-yl)pyrido[2,3-b]pyrazine-6-carboxamide

N-(6-oxaspiro[4.5]decan-9-yl)pyrido[2,3-b]pyrazine-6-carboxamide

Cat. No.: B6794099
M. Wt: 312.37 g/mol
InChI Key: PZFOBSYXPOAFTE-UHFFFAOYSA-N
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Description

N-(6-oxaspiro[4.5]decan-9-yl)pyrido[2,3-b]pyrazine-6-carboxamide is a complex organic compound known for its unique spirocyclic structure. This compound has garnered interest in various fields of scientific research due to its potential applications in medicinal chemistry and pharmacology. The spirocyclic framework is often associated with enhanced biological activity and stability, making it a valuable target for drug development.

Properties

IUPAC Name

N-(6-oxaspiro[4.5]decan-9-yl)pyrido[2,3-b]pyrazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-16(14-4-3-13-15(21-14)19-9-8-18-13)20-12-5-10-23-17(11-12)6-1-2-7-17/h3-4,8-9,12H,1-2,5-7,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFOBSYXPOAFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CCO2)NC(=O)C3=NC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxaspiro[4.5]decan-9-yl)pyrido[2,3-b]pyrazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and a ketone under acidic conditions. This step forms the oxaspiro[4.5]decan structure.

    Pyrido[2,3-b]pyrazine Formation: The pyrido[2,3-b]pyrazine moiety is often constructed via a condensation reaction between a pyridine derivative and a hydrazine compound.

    Coupling Reaction: The final step involves coupling the spirocyclic core with the pyrido[2,3-b]pyrazine moiety using a carboxamide linkage. This can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Purification Techniques: Utilizing chromatography and recrystallization to achieve the desired purity.

    Scalability: Ensuring that the synthesis can be scaled up efficiently without significant loss of yield or purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-oxaspiro[4.5]decan-9-yl)pyrido[2,3-b]pyrazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert amide groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Functionalized derivatives with various substituents

Scientific Research Applications

Chemistry

In chemistry, N-(6-oxaspiro[45]decan-9-yl)pyrido[2,3-b]pyrazine-6-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its spirocyclic structure is known to enhance biological activity, making it a promising candidate for drug development. Studies have shown that compounds with similar structures exhibit anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of N-(6-oxaspiro[4.5]decan-9-yl)pyrido[2,3-b]pyrazine-6-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds, such as spirooxindoles and spirotetrahydroquinolines, share similar structural features and biological activities.

    Pyrido[2,3-b]pyrazine Derivatives:

Uniqueness

N-(6-oxaspiro[4.5]decan-9-yl)pyrido[2,3-b]pyrazine-6-carboxamide stands out due to its unique combination of a spirocyclic core and a pyrido[2,3-b]pyrazine moiety. This combination enhances its stability and biological activity, making it a valuable compound for research and development.

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